2,3,5-Trimethylaniline

概要

説明

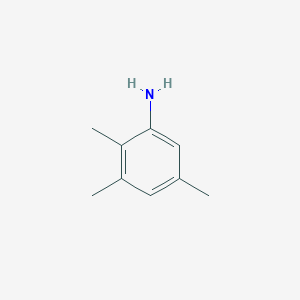

2,3,5-Trimethylaniline is an aromatic amine with the molecular formula C₉H₁₃N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .

準備方法

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylaniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to the corresponding amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of N,N,N-trimethylaniline. The process includes the preparation of sulfur bromine liquid, followed by a reaction where the mixture is cooled, subjected to centrifugal filtration, and washed with an organic solvent like xylene to obtain the final product .

化学反応の分析

Types of Reactions

2,3,5-Trimethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

科学的研究の応用

Industrial Applications

Dye Manufacturing

TMA is primarily used as an intermediate in the production of dyes. It is involved in synthesizing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions. For instance, TMA can be used to produce dyes that release carcinogenic amines upon degradation, which has raised concerns regarding its safety in consumer products .

Pigment Production

In addition to dyes, TMA is utilized in manufacturing pigments for inks and coatings. Its stability and color properties make it suitable for applications requiring vibrant colors and durability.

Pharmaceutical Applications

Drug Development

TMA has been explored as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. Research indicates that derivatives of TMA may exhibit biological activity against various diseases .

Research Applications

Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of TMA. Notably, it has been associated with liver and lung tumors in animal models. The National Cancer Institute (NCI) conducted bioassays that demonstrated significant tumor incidences in Fischer 344 rats and B6C3F1 mice exposed to TMA . These findings have implications for its use in industrial applications and consumer products.

Genotoxicity Testing

TMA has been shown to be mutagenic in various assays, including those using Salmonella typhimurium and Drosophila melanogaster. These tests indicate that TMA may cause genetic mutations through metabolic activation, raising concerns about its safety as an industrial chemical .

Environmental Impact

The release of TMA into the environment poses risks due to its potential toxicity. Studies have indicated that exposure to TMA can lead to adverse effects on aquatic life and may contribute to pollution if not managed properly .

Case Studies

作用機序

The mechanism of action of 2,3,5-Trimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can form adducts with DNA and proteins, potentially leading to mutagenic or carcinogenic effects. The compound’s effects are mediated through its ability to undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .

類似化合物との比較

Similar Compounds

2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, differing in the positions of the methyl groups.

2,4,5-Trimethylaniline: Similar structure with methyl groups at the 2, 4, and 5 positions.

2,6-Diisopropylaniline: Contains isopropyl groups instead of methyl groups

Uniqueness

2,3,5-Trimethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure makes it suitable for particular applications in organic synthesis and industrial processes .

生物活性

2,3,5-Trimethylaniline (TMA) is an aromatic amine with the chemical formula C₉H₁₃N, known for its diverse applications in the chemical industry, particularly as an intermediate in dye synthesis and in pharmaceuticals. This article focuses on the biological activity of this compound, highlighting its carcinogenic potential, genotoxic effects, and other biological interactions based on various studies.

- Molecular Formula : C₉H₁₃N

- CAS Number : 12782408

- Molecular Weight : 135.21 g/mol

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic properties. A series of studies have demonstrated its ability to induce tumors in laboratory animals:

- Study Overview : In a bioassay conducted by the National Cancer Institute (NCI), groups of rats and mice were administered varying doses of TMA over extended periods.

- Findings :

Table 1: Tumor Incidences in Fischer 344 Rats and B6C3F1 Mice

| Species | Dose (ppm) | Liver Tumors (n/total) | Lung Tumors (n/total) |

|---|---|---|---|

| Rats | 0 | 1/19 | 1/20 |

| 200 | 3/50 | 0/49 | |

| 800 | 11/50 | 7/50 | |

| Mice | 0 | 0/20 | 0/20 |

| 200 | 12/49 | 3/43 | |

| 800 | 27/50 | 11/50 |

The findings suggest a dose-dependent relationship between TMA exposure and tumor development .

Genotoxicity

Genotoxic assessments have shown that TMA can induce DNA damage. For instance:

- In vitro studies indicated that TMA increased sister chromatid exchanges (SCEs) and chromosomal aberrations in Chinese hamster ovary cells at concentrations as low as 5 mg/mL .

- The wing spot test using Drosophila melanogaster revealed that TMA exposure resulted in an increased frequency of small single spots, indicating mutagenic activity .

The biological activity of TMA is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : TMA acts as a substrate for specific enzymes involved in metabolic pathways, which may lead to the formation of reactive metabolites capable of causing cellular damage.

- Lipophilicity : The presence of methyl groups enhances the compound's lipophilicity, facilitating its penetration through biological membranes .

Case Studies

Several case studies provide insight into the implications of TMA exposure:

- Occupational Exposure : Workers in industries utilizing TMA have reported increased incidences of liver and lung cancers, correlating with the findings from animal studies.

- Environmental Impact : Studies on environmental samples have detected TMA residues, raising concerns about its potential effects on human health through water and soil contamination .

特性

IUPAC Name |

2,3,5-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDVTEHMPLVFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509744 | |

| Record name | 2,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-77-1 | |

| Record name | 2,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。